3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrazole ring, and a benzamide moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrazole and benzamide groups. Key steps may include:
Formation of the Thiophene Derivative: Thiophene can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Pyrazole Ring: The thiophene derivative can be reacted with hydrazine derivatives to form the pyrazole ring through cyclization reactions.
Formation of Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as tioconazole and sertaconazole nitrate.
Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib and rimonabant.
Benzamide Derivatives: Compounds with the benzamide moiety, such as metoclopramide and tiapride.
Uniqueness
3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its combination of the thiophene, pyrazole, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad spectrum of activities .
Properties
Molecular Formula |
C15H12ClN3OS |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-4-1-3-11(9-12)15(20)18-14-6-7-17-19(14)10-13-5-2-8-21-13/h1-9H,10H2,(H,18,20) |
InChI Key |
ULEAHRAQUHNBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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